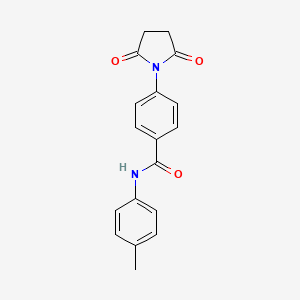![molecular formula C15H12N4O4 B5769486 4-[5-(2-methoxyphenoxy)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B5769486.png)
4-[5-(2-methoxyphenoxy)-1H-tetrazol-1-yl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[5-(2-methoxyphenoxy)-1H-tetrazol-1-yl]benzoic acid, also known as MPTB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of 4-[5-(2-methoxyphenoxy)-1H-tetrazol-1-yl]benzoic acid is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer growth, inflammation, and oxidative stress. 4-[5-(2-methoxyphenoxy)-1H-tetrazol-1-yl]benzoic acid has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival, and the NF-κB pathway, which is involved in inflammation. 4-[5-(2-methoxyphenoxy)-1H-tetrazol-1-yl]benzoic acid has also been shown to activate the Nrf2 pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects
4-[5-(2-methoxyphenoxy)-1H-tetrazol-1-yl]benzoic acid has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation, and the protection of neurons from oxidative stress. 4-[5-(2-methoxyphenoxy)-1H-tetrazol-1-yl]benzoic acid has also been shown to have a low toxicity profile, making it a promising candidate for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-[5-(2-methoxyphenoxy)-1H-tetrazol-1-yl]benzoic acid in lab experiments is its low toxicity profile, which allows for higher concentrations to be used without causing harm to cells or animals. However, one limitation is the lack of studies on the pharmacokinetics and pharmacodynamics of 4-[5-(2-methoxyphenoxy)-1H-tetrazol-1-yl]benzoic acid, which makes it difficult to determine the optimal dosage and administration route.
Direcciones Futuras
There are several future directions for 4-[5-(2-methoxyphenoxy)-1H-tetrazol-1-yl]benzoic acid research, including the investigation of its potential as a chemotherapeutic agent, the exploration of its role in neurodegenerative diseases, and the development of more efficient synthesis methods. Additionally, more studies are needed to determine the optimal dosage and administration route of 4-[5-(2-methoxyphenoxy)-1H-tetrazol-1-yl]benzoic acid, as well as its potential side effects.
In conclusion, 4-[5-(2-methoxyphenoxy)-1H-tetrazol-1-yl]benzoic acid is a chemical compound that has shown promising therapeutic properties in various areas of research, including cancer, inflammation, and neurological disorders. Further studies are needed to fully understand its mechanism of action and potential side effects, as well as its optimal dosage and administration route.
Métodos De Síntesis
4-[5-(2-methoxyphenoxy)-1H-tetrazol-1-yl]benzoic acid can be synthesized through a multistep process involving the reaction of 2-methoxyphenol with 2-chlorobenzoic acid, followed by the formation of a tetrazole ring using sodium azide and copper sulfate. The final product is obtained through the reaction of the tetrazole intermediate with 4-bromobenzoic acid.
Aplicaciones Científicas De Investigación
4-[5-(2-methoxyphenoxy)-1H-tetrazol-1-yl]benzoic acid has been studied for its potential therapeutic properties in various areas of research, including cancer, inflammation, and neurological disorders. In cancer research, 4-[5-(2-methoxyphenoxy)-1H-tetrazol-1-yl]benzoic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing cell proliferation. In inflammation research, 4-[5-(2-methoxyphenoxy)-1H-tetrazol-1-yl]benzoic acid has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, 4-[5-(2-methoxyphenoxy)-1H-tetrazol-1-yl]benzoic acid has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Propiedades
IUPAC Name |
4-[5-(2-methoxyphenoxy)tetrazol-1-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O4/c1-22-12-4-2-3-5-13(12)23-15-16-17-18-19(15)11-8-6-10(7-9-11)14(20)21/h2-9H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDXCRMIMWWOUQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=NN=NN2C3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(2-methoxyphenoxy)-1H-tetrazol-1-yl]benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(4-fluorophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5769419.png)
![N-(4-{2-[(3-hydroxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)benzamide](/img/structure/B5769425.png)
![N-(2-chlorophenyl)-2-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B5769431.png)
![[3-(1,3-benzothiazol-2-yl)phenoxy]acetic acid](/img/structure/B5769435.png)

![N-(3-{N-[(4-chloro-3-methylphenoxy)acetyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B5769449.png)

![5-[2-chloro-5-(trifluoromethyl)phenyl]-2-furonitrile](/img/structure/B5769458.png)

![1-benzyl-2-imino-8-methyl-3-[(4-methylphenyl)sulfonyl]-1,2-dihydro-5H-dipyrido[1,2-a:2',3'-d]pyrimidin-5-one](/img/structure/B5769466.png)
![N-[2-(acetylamino)phenyl]-2-(2,5-dimethylphenoxy)acetamide](/img/structure/B5769472.png)


![1-(1,3-benzodioxol-5-ylmethyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B5769496.png)